molecular formula C12H13BrN2O B6631128 4-bromo-N-(1-cyanoethyl)-N,3-dimethylbenzamide

4-bromo-N-(1-cyanoethyl)-N,3-dimethylbenzamide

Cat. No.: B6631128
M. Wt: 281.15 g/mol
InChI Key: BQZVEJMQNZANEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(1-cyanoethyl)-N,3-dimethylbenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BDCRB and is a potent inhibitor of the ATPase activity of the mitochondrial complex I.

Mechanism of Action

BDCRB inhibits the ATPase activity of the mitochondrial complex I by binding to the ubiquinone-binding site of the complex. This binding prevents the transfer of electrons from NADH to ubiquinone, which is necessary for the production of ATP. This inhibition leads to a decrease in ATP production and an increase in ROS production, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDCRB has been shown to induce apoptosis in cancer cells by increasing ROS production. ROS are highly reactive molecules that can damage DNA, proteins, and lipids in cells. This damage can lead to cell death by apoptosis.

Advantages and Limitations for Lab Experiments

BDCRB has several advantages for lab experiments. It is a potent inhibitor of the ATPase activity of the mitochondrial complex I and has been shown to inhibit the growth of various cancer cell lines. In addition, BDCRB has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs.
However, there are also limitations to the use of BDCRB in lab experiments. BDCRB is a highly reactive compound and can easily oxidize in the presence of air and light. In addition, BDCRB has a short half-life in vivo, which limits its potential use in animal studies.

Future Directions

For the use of BDCRB include the development of more stable analogs and the use of BDCRB in combination with other chemotherapy drugs.

Synthesis Methods

The synthesis of BDCRB involves the reaction of 4-bromo-N,N-dimethylaniline with ethyl cyanoacetate in the presence of potassium carbonate and copper (II) acetate. The resulting product is then reacted with acetic anhydride and N,N-dimethylformamide to yield BDCRB. This synthesis method has been optimized to yield high purity and high yield of BDCRB.

Scientific Research Applications

BDCRB has been extensively studied for its potential use in scientific research. It has been shown to inhibit the ATPase activity of the mitochondrial complex I, which is involved in the production of ATP in cells. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can induce apoptosis in cancer cells.
BDCRB has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, BDCRB has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, such as doxorubicin and cisplatin.

Properties

IUPAC Name

4-bromo-N-(1-cyanoethyl)-N,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-8-6-10(4-5-11(8)13)12(16)15(3)9(2)7-14/h4-6,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZVEJMQNZANEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C(C)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.